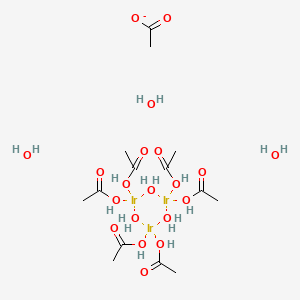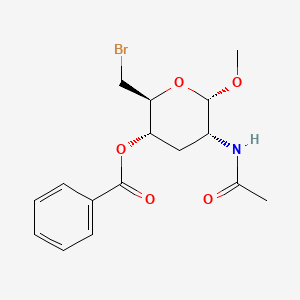
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, an acetylamino group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate typically involves multiple steps. One common approach is the multistep synthesis method, which includes the following steps :
Nitration: Introduction of a nitro group to the aromatic ring.
Bromination: Addition of a bromine atom to the compound.
Acetylation: Introduction of an acetyl group to form the acetylamino derivative.
Esterification: Formation of the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. This method allows for high conversion rates and selectivity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate undergoes various chemical reactions, including:
Oxidation: Conversion of the acetylamino group to other functional groups.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Replacement of the bromine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: Such as hydrogen gas (H2) with palladium on carbon (Pd/C) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dehalogenated derivatives .
科学的研究の応用
Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to Methyl 2-(Acetylamino)-6-bromo-2,3,6-trideoxy-alpha-D-ribo-hexopyranoside 4-Benzoate include:
Methyl 4-(Acetylamino)benzoate: Shares the acetylamino and benzoate groups but lacks the bromine atom.
Ethyl 4-(Acetylamino)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of the bromine atom, in particular, allows for specific reactivity that is not observed in similar compounds .
特性
分子式 |
C16H20BrNO5 |
|---|---|
分子量 |
386.24 g/mol |
IUPAC名 |
[(2S,3S,5R,6S)-5-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-13(14(9-17)23-16(12)21-2)22-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8-9H2,1-2H3,(H,18,19)/t12-,13+,14-,16+/m1/s1 |
InChIキー |
RRLODVPZWJDOPT-CTASWTNQSA-N |
異性体SMILES |
CC(=O)N[C@@H]1C[C@@H]([C@H](O[C@@H]1OC)CBr)OC(=O)C2=CC=CC=C2 |
正規SMILES |
CC(=O)NC1CC(C(OC1OC)CBr)OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


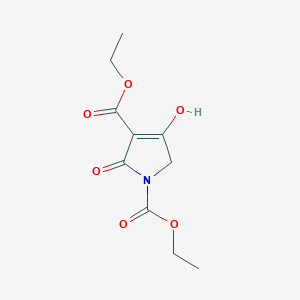


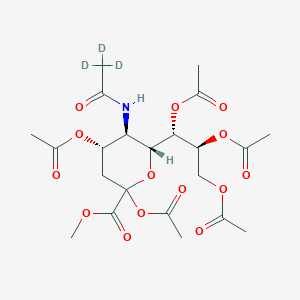
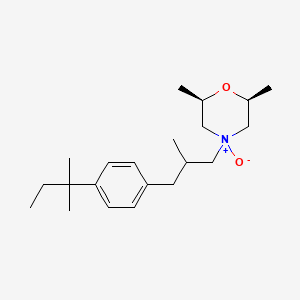
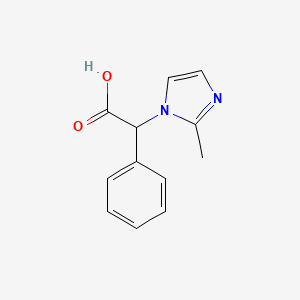
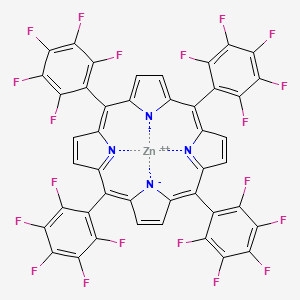
![(5S,8R,9S,10S,13S,14S,17S)-2-bromo-17-hydroxy-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13411910.png)
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)
![(1R,2S,3R,5S)-3-(Benzyloxy)-2-[(benzyloxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13411926.png)



